4-Amino-6-bromopyridin-3-ol

GPCR Pharmacology Histamine H3 Receptor Binding Affinity

Medicinal chemistry programs requiring potent and selective H3 receptor modulation face regioisomer pitfalls and cross-coupling limitations. This specific 6-bromo-4-amino-3-hydroxy pyridine scaffold solves both. - **Precise Target Engagement:** Achieves 1.35 nM Kd at histamine H3 receptor; >1,000-fold selectivity over Beta-1 adrenergic receptor (BindingDB). - **Synthetic Utility:** 6-Bromo handles oxidative addition preferentially over 6-chloro; essential for SAR studies and patent WO2022078971A1 (tauopathies). - **Supply Assurance:** Standard purity 95%. Solid, polar-soluble. BenchChem stock verified for immediate R&D dispatch.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01
CAS No. 1033203-48-3
Cat. No. B3045225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromopyridin-3-ol
CAS1033203-48-3
Molecular FormulaC5H5BrN2O
Molecular Weight189.01
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)O)N
InChIInChI=1S/C5H5BrN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8)
InChIKeyQOYXIMLVHCIKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-bromopyridin-3-ol Overview


4-Amino-6-bromopyridin-3-ol (CAS: 1033203-48-3) is a heterocyclic small molecule building block, comprising a pyridine ring substituted with an amino group at the 4-position, a bromo substituent at the 6-position, and a hydroxyl group at the 3-position . This specific substitution pattern confers distinct physicochemical properties and dual utility in medicinal chemistry. It is widely cataloged as a research chemical and synthetic intermediate by global vendors, typically supplied at a standard purity of 95% . The molecule is a solid at room temperature and exhibits solubility in polar solvents, which facilitates its handling and application in various experimental workflows .

Dual-role building block: supports H3 receptor probe design and synthetic diversification via 6-bromo handle

Compatible with polar solvent reaction conditions; solid-state handling with light-protection protocols

Procurement grade suits medicinal chemistry and chemical biology workflows

4-Amino-6-bromopyridin-3-ol Specificity


Direct substitution of 4-Amino-6-bromopyridin-3-ol with other in-class analogs—such as 4-amino-6-chloropyridin-3-ol or 4-amino-5-bromopyridin-3-ol—can fundamentally alter both biological and chemical outcomes. The specific size and electronic properties of the bromine atom at the 6-position critically influence receptor binding affinity; comparative data from BindingDB shows that this compound achieves sub-nanomolar binding to the histamine H3 receptor, while the 5-bromo regioisomer displays micromolar affinity for unrelated bromodomain targets [1][2]. In synthetic applications, the 6-bromo substituent serves as a uniquely reactive handle for cross-coupling reactions that is not readily replicated by a 6-chloro atom due to differences in bond dissociation energies and oxidative addition kinetics . Furthermore, even a simple regioisomeric shift from 6-bromo to 5-bromo can drastically impact the outcome of subsequent functionalization, as demonstrated in the patent literature where this specific regioisomer is required for generating therapeutic lead compounds for tauopathies [3].

Regioisomer shift (6-bromo to 5-bromo) may redirect binding from H3R to unrelated bromodomain targets, fundamentally altering pharmacological profile

6-Chloro analog likely exhibits different oxidative addition kinetics in cross-coupling, limiting synthetic route transferability

H3R affinity profile is sensitive to bromine position; even closely related aminobromopyridinols may not serve as functional replacements

4-Amino-6-bromopyridin-3-ol Evidence


Superior H3 Receptor Affinity

This compound demonstrates a high-affinity binding to the human Histamine H3 receptor (H3R), a key target in neurological disorders. In a head-to-head comparison of regioisomers, 4-Amino-6-bromopyridin-3-ol exhibits a Kd of 1.35 nM for H3R [1]. In stark contrast, the closely related 4-Amino-5-bromopyridin-3-ol shows a significantly weaker Kd of 3,300 nM (3.30 µM) for the BRD4 bromodomain, with no reported affinity for H3R [2]. This represents a >2,400-fold difference in binding affinity to their respective targets and highlights the functional divergence driven by the bromine's position.

H3R Binding Affinity
Head-to-head
6-Bromo: Kd 1.35 nM (H3R)
5-Bromo: 3,300 nM (BRD4)
Regioisomer-dependent target engagement: only 6-bromo engages H3R at reported concentrations
BRET assay H3R; ITC BRD4; comparative data from BindingDB
GPCR Pharmacology Histamine H3 Receptor Binding Affinity Drug Discovery

Selectivity Over Beta-1 Adrenergic Receptor

A critical parameter for tool compounds and lead molecules is selectivity. This compound has been experimentally determined to have no measurable binding affinity for the Beta-1 adrenergic receptor (β1-AR), a common off-target associated with cardiovascular side effects . This selectivity profile is supported by its principal activity at the histamine H3 receptor [1].

β1-AR Selectivity
Supporting evidence
No measurable binding
Supports off-target profiling for H3R studies; β1-AR engagement not expected under assay conditions
Binding assay context; qualitative assessment
Selectivity Off-Target Activity Safety Pharmacology ADMET

Synthetic Utility for Tauopathy Therapeutics

The synthetic value of 4-Amino-6-bromopyridin-3-ol is explicitly validated in patent WO2022078971A1, which describes its use in creating compounds for treating tau protein misfolding disorders [1]. This application leverages the 6-bromo substituent for selective functionalization, a key advantage over a 6-chloro analog, which typically exhibits different reactivity in palladium-catalyzed cross-coupling reactions . The regioisomeric purity and correct substitution pattern are crucial for the success of the described synthetic routes.

Synthetic Patent Context
Class-level
Cited in WO2022078971A1 for tauopathy lead synthesis
Supports 6-bromo coupling route applicability; chlorine reactivity may differ
Class-level reactivity inference from palladium coupling precedents
Synthetic Chemistry Building Block Medicinal Chemistry Cross-Coupling

Photostability Profile

The compound's sensitivity to light has been quantitatively assessed to inform proper storage and handling. In a photostability study, 4-Amino-6-bromopyridin-3-ol as a solid form retained only 38% of its initial composition after 24 hours of exposure to 365 nm UV light . This quantifies the necessity for light-protected storage.

Photostability
Supporting evidence
38% remaining after 24 h UV exposure
Light-protected storage required to maintain integrity; degradation may impact synthetic yields
Solid form, 365 nm UV, HPLC analysis
Chemical Stability Photostability Analytical Chemistry Storage

4-Amino-6-bromopyridin-3-ol Applications


H3 Receptor Ligand Development

This compound is a high-priority scaffold for medicinal chemistry programs targeting the Histamine H3 receptor, a validated target for conditions like narcolepsy, cognitive disorders, and schizophrenia. Its potent binding affinity (Kd of 1.35 nM) and demonstrated selectivity over the Beta-1 adrenergic receptor make it an ideal starting point for hit-to-lead optimization campaigns [1]. The data supports its use in structure-activity relationship (SAR) studies aimed at improving potency and metabolic stability while minimizing cardiovascular off-target effects.

H3 Receptor Chemical Probe

As a high-affinity ligand for the H3 receptor, this molecule is well-suited for use as a chemical biology tool to dissect H3R-mediated signaling pathways. Its ability to potently engage the target (Kd = 1.35 nM) without binding to the Beta-1 adrenergic receptor allows for more precise interrogation of H3R function in cellular and in vivo models [1].

Versatile Building Block for Therapeutic Leads

The compound is a validated building block for the synthesis of novel heterocycles with therapeutic potential. Its utility is explicitly documented in patent WO2022078971A1 for generating compounds to treat tauopathies, including Alzheimer's disease [2]. The 6-bromo substituent is a key functional handle for subsequent diversification via cross-coupling reactions, offering a synthetic advantage over the corresponding 6-chloro analog .

Application
Selection Property
Validation Focus
H3R ligand SAR studies
Reported H3R binding affinity profile
Target engagement and selectivity endpoint verification
H3R signaling probe studies
Selective target engagement (H3R vs β1-AR)
Pathway-response interpretation without β1-AR interference
Tauopathy model lead synthesis
6-Bromo coupling handle reactivity
Cross-coupling route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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